tert-Butylsulfinic acid sodium salt
Overview
Description
Tert-Butylsulfinic acid sodium salt is a chemical compound with the molecular formula C4H11NaO2S and a molecular weight of 146.18 . It is also known by other names such as Sodium 2-methyl-2-propanesulfinate . It is part of a toolbox of diversification reagents, ideal for the late-stage functionalization of nitrogen-containing heterocycles .
Synthesis Analysis
The synthesis of sodium sulfinates, including this compound, has seen substantial progress over the last decade . Sodium sulfinates act as versatile building blocks for preparing many valuable organosulfur compounds through S–S, N–S, and C–S bond-forming reactions .Molecular Structure Analysis
The molecular structure of this compound consists of four carbon atoms, eleven hydrogen atoms, one sodium atom, two oxygen atoms, and one sulfur atom . The exact structure can be found in the referenced mol file .Chemical Reactions Analysis
This compound is used in various chemical reactions. For instance, it plays a role in the radical-based regioselective C–H functionalization of electron-deficient heteroarenes . The regioselectivity can be effectively tuned by modifying the pH and solvent selection .Physical and Chemical Properties Analysis
This compound has a molecular weight of 146.18 . More detailed physical and chemical properties such as boiling point, melting point, and density can be found in the referenced resources .Safety and Hazards
Properties
IUPAC Name |
sodium;2-methylpropane-2-sulfinate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10O2S.Na/c1-4(2,3)7(5)6;/h1-3H3,(H,5,6);/q;+1/p-1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOHJOJMSAGPWBW-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)S(=O)[O-].[Na+] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NaO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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